
Ac-DEVD-pNA
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is typically achieved through solution-phase peptide synthesis. This method involves iterative coupling and deprotection steps using reagents such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. The process is relatively fast, taking about five days, and can produce over one gram of the compound .
Análisis De Reacciones Químicas
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide undergoes several types of chemical reactions, primarily involving the cleavage of the peptide bond by caspase enzymes. The most common reaction is the hydrolysis of the peptide bond between the aspartic acid and p-nitroaniline, resulting in the release of p-nitroaniline, which can be detected colorimetrically at 405 nm . This reaction is typically carried out under mild conditions using dimethyl sulfoxide (DMSO) as a solvent .
Aplicaciones Científicas De Investigación
Key Applications
- Caspase Activity Measurement
- High-Throughput Screening
- Mechanistic Studies
- In Vivo Studies
Case Study 1: Inhibition of Caspase Activity
A study investigated the effects of various compounds on caspase-3 activity using this compound as a substrate. The results indicated that certain terpenoids significantly activated caspase-3, suggesting their potential as anticancer agents by inducing apoptosis in cancer cells .
Compound | Caspase-3 Activity (µmol/L) |
---|---|
Control | 0 |
Terpenoid A | 41.7 |
Terpenoid B | 39.42 |
Terpenoid C | 34.19 |
Case Study 2: Mechanistic Insights into Apoptosis
In another study, researchers used this compound to explore how inhibition of caspases altered cell death pathways in irradiated lymphocytes. The inhibition prevented typical apoptotic markers such as DNA fragmentation, indicating a shift towards necrosis under certain conditions .
Synthesis and Cost Efficiency
The synthesis of this compound has been optimized through solution-phase peptide synthesis methods, allowing for cost-effective production at gram scales necessary for extensive screening assays. This methodology enhances the availability of the substrate for research purposes while reducing costs significantly compared to traditional solid-phase synthesis methods .
Mecanismo De Acción
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide functions as a substrate for caspase-3 and caspase-7 enzymes. When these enzymes are activated, they cleave the peptide bond between the aspartic acid and p-nitroaniline, releasing p-nitroaniline. This release can be measured colorimetrically, providing a quantitative assessment of caspase activity. The cleavage of the peptide bond is highly specific to the DEVD sequence, making this compound an excellent tool for studying caspase-mediated apoptosis .
Comparación Con Compuestos Similares
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide is unique in its specificity for caspase-3 and caspase-7 enzymes. Similar compounds include:
N-Acetyl-Tyr-Val-Ala-Asp p-nitroanilide (Ac-YVAD-pNA): This compound is specific for caspase-1 and is used to study inflammation and immune responses.
N-Acetyl-Ile-Glu-Thr-Asp p-nitroanilide (Ac-IETD-pNA): This substrate is specific for caspase-8 and is used in research on extrinsic apoptotic pathways.
N-Acetyl-Leu-Glu-His-Asp p-nitroanilide (Ac-LEHD-pNA): This compound is specific for caspase-9 and is used to study intrinsic apoptotic pathways.
N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide stands out due to its high specificity for caspase-3 and caspase-7, making it a valuable tool for research in apoptosis and related fields .
Actividad Biológica
Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a synthetic peptide substrate widely utilized in biochemical research to study caspase activity, particularly caspase-3, which plays a crucial role in apoptosis. This article provides an overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
This compound is a chromogenic substrate that consists of an acetylated N-terminus (Ac), a sequence that mimics the cleavage site for caspase-3 (DEVD), and a p-nitroanilide (pNA) group that serves as a chromophore. Upon cleavage by caspase-3, the pNA moiety is released, resulting in a measurable increase in absorbance at 405 nm, which allows for quantification of caspase activity.
The Km value for this compound with caspase-3 is approximately 9.7 µM, indicating its affinity for this enzyme . The specificity of this compound for caspase-3 makes it a valuable tool in apoptosis research.
Applications in Research
This compound is extensively used in various experimental contexts:
- Caspase Activity Assays : It serves as a standard substrate for measuring caspase-3 and caspase-7 activity in cell lysates. The increase in absorbance correlates with the level of apoptosis occurring within the sample.
- Drug Discovery : It is employed to identify and evaluate potential inhibitors or activators of caspases, facilitating the development of therapeutic agents targeting apoptotic pathways .
- Cell Culture Studies : Researchers utilize this compound to monitor cellular responses to stressors that induce apoptosis, such as serum deprivation or oxidative stress .
Case Study 1: Apoptosis Induction in PC12 Cells
A study investigated the protective effects of nitric oxide (NO) on PC12 cells subjected to serum deprivation. The researchers measured DEVDase activity using this compound. Results indicated that DEVDase activity was significantly elevated in serum-deprived cells compared to controls. Treatment with NO donors reduced DEVDase activity, suggesting that NO may protect against apoptosis by inhibiting caspase activation .
Case Study 2: Caspase Activity During Conjugation in Tetrahymena
Another study analyzed caspase-like activity during programmed cell death in Tetrahymena thermophila. Extracts from conjugating cells showed low levels of activity when assessed with this compound compared to other substrates like Ac-IETD-pNA and Ac-LEHD-pNA. This indicated that while caspase-like activities were present, they were not as pronounced with this compound as with other substrates, highlighting the specificity of this assay .
Data Table: Summary of Key Findings
Q & A
Basic Research Questions
Q. How is Ac-DEVD-pNA used to measure caspase-3 activity in experimental settings?
this compound is a chromogenic substrate cleaved by caspase-3-like proteases, releasing p-nitroaniline (pNA), which is quantified spectrophotometrically at 405 nm. A typical protocol involves:
- Incubating cell lysates (e.g., 50 µg total protein) with 2 mM this compound in reaction buffer at 37°C for 60 minutes .
- Including controls such as untreated lysates (baseline activity) and lysates treated with caspase inhibitors (e.g., zVAD-fmk) to confirm specificity .
- Validating results with parallel assays (e.g., Western blot for caspase-3 activation) to ensure correlation between substrate cleavage and enzymatic activity .
Q. What controls are essential when using this compound in caspase activity assays?
- Positive controls : Lysates from cells treated with apoptosis-inducing agents (e.g., staurosporine) to confirm substrate cleavage .
- Negative controls : Lysates pre-treated with pan-caspase inhibitors (e.g., zVAD-fmk) or caspase-3-specific inhibitors (e.g., DEVD-CHO) to block activity .
- Blank controls : Reaction buffer without lysates to account for non-enzymatic hydrolysis of the substrate .
Q. Why does this compound hydrolysis vary across cell types or experimental conditions?
Hydrolysis levels depend on caspase-3 activation dynamics, which are influenced by:
- Cell type : For example, tobacco Bright-Yellow 2 cells show 50% hydrolysis under heat shock (HS), while K562 leukemia cells require transfection to induce significant activity .
- Stressors : Treatments like heat shock (HS) or reactive oxygen species (ROS) inducers (e.g., ROS-SE) amplify caspase activity, increasing hydrolysis .
- Inhibitors : Co-treatment with zVAD-fmk paradoxically increases hydrolysis in some models, suggesting compensatory protease activation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound hydrolysis data across studies?
Contradictions often arise from:
- Differential caspase isoform expression : this compound is cleaved by caspase-3, -6, -7, -8, and -10, with varying efficiencies (e.g., Km = 9.7 µM for caspase-3) .
- Interference from non-caspase proteases : Calpains or cathepsins may cleave this compound in caspase-inhibited samples, necessitating inhibitor cocktails .
- ROS modulation : ROS scavengers (e.g., ROS-SE) can reduce hydrolysis by 20% in heat-shocked cells, highlighting oxidative stress as a confounding factor .
Q. What methodological steps optimize this compound sensitivity in low-activity systems?
- Substrate concentration : Use saturating levels (≥200 µM) to ensure Vmax conditions while avoiding solubility issues .
- Buffer optimization : Include dithiothreitol (DTT) to maintain caspase activity and EDTA to inhibit metalloproteases .
- Kinetic monitoring : Measure absorbance at multiple time points (e.g., 0, 30, 60 minutes) to capture linear-phase activity .
Q. How can researchers validate the specificity of this compound for caspase-3 in complex biological samples?
- Inhibitor panels : Compare hydrolysis inhibition by DEVD-CHO (caspase-3-specific) versus zVAD-fmk (pan-caspase) to isolate contributions .
- Alternative substrates : Use caspase-selective substrates (e.g., Ac-LEHD-pNA for caspase-9) to rule out cross-reactivity .
- Genetic knockout models : Validate results in caspase-3-deficient cell lines to confirm dependency .
Q. What experimental design considerations are critical for longitudinal studies using this compound?
- Time-course sampling : Caspase-3 activation peaks at specific timepoints (e.g., 6–12 hours post-apoptosis induction), requiring optimized sampling intervals .
- Normalization : Express hydrolysis as a percentage of total protein or cell count to account for lysate variability .
- Replicate consistency : Use ≥3 biological replicates, as seen in Al-treated protoplast studies (mean ± SD, n = 5) .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39)/t16-,17-,18-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRLUDNGFFUKI-ORGXJRBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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